2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide
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Overview
Description
2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the hydroxy and sulfonamide groups in this compound enhances its potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide typically involves the cyclization of o-phenylenediamine with a suitable sulfonamide precursor. One common method is the reaction of o-phenylenediamine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications, including as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity or altering their function.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzimidazole: Lacks the sulfonamide group, which may reduce its biological activity.
4-Sulfonamidobenzimidazole: Lacks the hydroxy group, which may affect its chemical reactivity.
2-Hydroxy-1H-benzo[d]imidazole-5-sulfonamide: Similar structure but with the sulfonamide group at a different position, which can alter its properties.
Uniqueness
2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide is unique due to the presence of both hydroxy and sulfonamide groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7N3O3S |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
2-oxo-1,3-dihydrobenzimidazole-4-sulfonamide |
InChI |
InChI=1S/C7H7N3O3S/c8-14(12,13)5-3-1-2-4-6(5)10-7(11)9-4/h1-3H,(H2,8,12,13)(H2,9,10,11) |
InChI Key |
HCQUHYKVSFRTPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)NC(=O)N2 |
Origin of Product |
United States |
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